Immunodominance of VSV-NP52-59 in H-2Kb Mice: Quantitative CTL Response Exclusivity
In H-2Kb mice infected with VSV, the CTL response is directed exclusively against the VSV-NP52-59 immunodominant epitope, with no detectable response against subdominant epitopes from the same viral nucleoprotein. This immunodominance has been validated across multiple studies; for example, Van Bleek and Nathenson (1990) demonstrated that this single octapeptide accounts for the entirety of the H-2Kb restricted anti-VSV CTL response [1]. In contrast, Sendai virus NP324-332, while also an H-2Kb epitope, exhibits a distinct immunodominance profile in Sendai virus infection [2]. The exclusive targeting of VSV-NP52-59 enables it to serve as a clean, monospecific readout in T cell assays without confounding responses to subdominant epitopes that may arise with other viral peptide models.
| Evidence Dimension | Immunodominance (proportion of total anti-viral CTL response directed to single epitope) |
|---|---|
| Target Compound Data | ~100% (all H-2Kb restricted anti-VSV CTL activity directed to NP52-59) |
| Comparator Or Baseline | Sendai virus NP324-332 (immunodominant but not exclusive) |
| Quantified Difference | VSV-NP52-59 exhibits exclusive immunodominance; Sendai NP324-332 shows immunodominance but with detectable subdominant epitope responses |
| Conditions | C57BL/6 (H-2Kb) mouse model; viral infection context |
Why This Matters
Exclusive immunodominance provides a monospecific CTL readout free from confounding subdominant epitope interference, essential for precise antigen-specific T cell quantification.
- [1] Van Bleek, G. M., & Nathenson, S. G. (1990). Isolation of an endogenously processed immunodominant viral peptide from the class I H–2Kb molecule. Nature, 348(6298), 213-216. View Source
- [2] Cole, G. A., Hogg, T. L., & Woodland, D. L. (1994). The MHC class I-restricted T cell response to Sendai virus infection in C57BL/6 mice: a single immunodominant epitope elicits an extremely diverse repertoire of T cells. International Immunology, 6(11), 1767-1775. View Source
